molecular formula C21H23ClF2N4O3 B4378561 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-ADAMANTANECARBOXAMIDE

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-ADAMANTANECARBOXAMIDE

Cat. No.: B4378561
M. Wt: 452.9 g/mol
InChI Key: LXWRYYCNQVBDIN-UHFFFAOYSA-N
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Description

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a triazole ring, a difluoromethoxy group, and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-ADAMANTANECARBOXAMIDE typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the adamantane moiety and the difluoromethoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and safety. The use of such reactors allows for better control over reaction parameters and can lead to higher yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The triazole ring and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-ADAMANTANECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring and other functional groups can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-ADAMANTANECARBOXAMIDE is unique due to the presence of the adamantane moiety and the difluoromethoxy group. These structural features contribute to its distinct chemical and biological properties, setting it apart from other triazole compounds .

Properties

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClF2N4O3/c1-30-16-5-14(2-3-15(16)31-19(23)24)26-17(29)20-6-12-4-13(7-20)9-21(8-12,10-20)28-11-25-18(22)27-28/h2-3,5,11-13,19H,4,6-10H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWRYYCNQVBDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClF2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-ADAMANTANECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-ADAMANTANECARBOXAMIDE

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